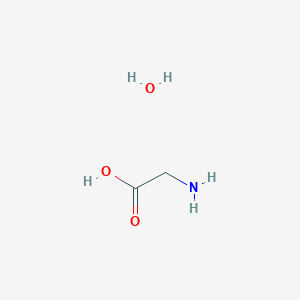

Glycine Water

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

130769-54-9 |

|---|---|

Molekularformel |

C2H7NO3 |

Molekulargewicht |

93.08 g/mol |

IUPAC-Name |

2-aminoacetic acid;hydrate |

InChI |

InChI=1S/C2H5NO2.H2O/c3-1-2(4)5;/h1,3H2,(H,4,5);1H2 |

InChI-Schlüssel |

RUECTJATXCACED-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)O)N.O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Aqueous Glycine Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218) (NH₂CH₂COOH) is the simplest of the 20 proteinogenic amino acids, yet its role in biological and pharmaceutical sciences is profound.[][2] In aqueous solutions, glycine predominantly exists as a zwitterion (⁺H₃N–CH₂–COO⁻), a molecule with both a positive and a negative electrical charge, which dictates many of its physical and chemical behaviors.[3][4][5] Understanding the physicochemical properties of aqueous glycine solutions—such as solubility, density, viscosity, and conductivity—is critical for its application in various fields.

In the pharmaceutical industry, glycine is utilized not only as a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs) but also as a key excipient.[6][7] Its functions include acting as a buffering agent to maintain the stability of drug formulations, a solubilizing agent, and an ingredient to improve the gastric absorption of certain drugs.[6][7][8] This guide provides a comprehensive overview of the core physicochemical properties of aqueous glycine solutions, detailed experimental protocols for their measurement, and the implications of these properties for drug development.

Physicochemical Properties: Quantitative Data

The following tables summarize key quantitative data for aqueous glycine solutions. These values are influenced by temperature and concentration, reflecting the complex solute-solvent and solute-solute interactions.

Table 1: Solubility of Glycine in Water at Various Temperatures The solubility of glycine in water generally increases with temperature. A review of 145 results from 45 published articles expressed the solubility of glycine as a linear function of temperature, with a solubility change of 0.0866 mol·kg⁻¹/K.[9][10][11]

| Temperature (K) | Temperature (°C) | Solubility (mol·kg⁻¹) | Solubility (g / 100g H₂O) |

| 278.15 | 5 | ~2.55 (interpolated) | ~19.1 |

| 288.15 | 15 | ~2.90 (interpolated) | ~21.8 |

| 298.15 | 25 | 3.318[9][10][12] | 24.9 |

| 308.15 | 35 | ~3.75 (interpolated) | ~28.1 |

| 313.15 | 40 | ~4.00 (interpolated) | ~30.0 |

| 323.15 | 50 | ~4.40 (interpolated) | ~33.0 |

| 333.15 | 60 | ~4.85 (interpolated) | ~36.4 |

Note: Interpolated values are based on the linear model presented in the literature.[9][10][11] The two common crystalline forms of glycine, α- and γ-glycine, have slightly different solubilities, with the γ-form being the most thermodynamically stable and less soluble.[13]

Table 2: Density, Viscosity, and Refractive Index of Aqueous Glycine Solutions These properties are concentration and temperature-dependent. The data below provides values at specific conditions.

| Property | Concentration (molality, m) | Temperature | Value |

| Density | 0.2 M (~0.2 m) | 30°C (303.15 K) | 1.196 g/cm³[14] |

| Varies (0 to ~3 m) | 25°C (298.15 K) | Increases near-linearly with molality[15][16] | |

| Viscosity | 0.2 M (~0.2 m) | Room Temp (~30°C) | 2.16 Ns/m²[14] |

| Refractive Index | 0.2 M and 3 M | 30°C (303.15 K) | 1.34[14] |

| Varies | 25°C (298.15 K) | Varies linearly with increasing concentration[14] |

Table 3: Electrical Conductivity of Aqueous Glycine Solutions The conductivity of glycine solutions is relatively low compared to strong electrolytes but is influenced by its zwitterionic nature.

| Property | Concentration | Temperature | Observation |

| Conductivity | 0.2 M | Room Temp | 1.7 mV potential developed[14] |

| Varies | Varies | Conductivity decreases with an increase in temperature[14] |

Key Concepts: The Zwitterionic Nature of Glycine

In aqueous solution, glycine exists in a pH-dependent equilibrium between its neutral form and its zwitterionic form. The zwitterion is the predominant species in neutral water and the solid phase.[3][4][5] This intramolecular proton transfer is fundamental to glycine's chemical behavior, including its high solubility in water and its buffering capacity.

Caption: Zwitterionic equilibrium of glycine in an aqueous environment.

Experimental Protocols

Accurate measurement of physicochemical properties requires standardized methodologies. Below are detailed protocols for key experiments.

Solubility Determination (Gravimetric Method)

This method measures solubility by determining the mass of solute dissolved in a known mass of solvent at equilibrium.[17][18]

-

Preparation: Prepare a series of jacketed glass cells, each containing a known mass of deionized water.

-

Supersaturation: Add an excess amount of glycine to each cell to create a supersaturated solution.

-

Equilibration: Place the cells in a temperature-controlled water bath set to the desired temperature (e.g., 298.15 K). Stir the solutions continuously for an extended period (e.g., 48 hours) to ensure solid-liquid equilibrium is reached.[17][18]

-

Settling: Stop the stirring and allow the undissolved glycine particles to settle at the bottom of the cell for approximately 7 hours.[17]

-

Sampling: Carefully extract a known mass of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Drying and Weighing: Place the extracted sample in a pre-weighed container and dry it in an oven or vacuum desiccator until a constant mass is achieved.

-

Calculation: The solubility is calculated as the mass of the dried glycine residue per mass of water in the sample. The procedure should be repeated multiple times for each temperature point to ensure reproducibility.

Caption: Workflow for gravimetric solubility determination.

Viscosity Measurement (Capillary Viscometer)

This technique determines kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a capillary.[19][20][21]

-

Instrument Setup: Use a calibrated Ostwald or Ubbelohde viscometer placed vertically in a constant temperature bath.

-

Sample Loading: Introduce a precise volume of the aqueous glycine solution into the viscometer.

-

Thermal Equilibration: Allow the viscometer and the sample to reach thermal equilibrium with the bath (typically 15-20 minutes).

-

Flow Measurement: Using a pipette bulb, draw the liquid up through the capillary tube past the upper timing mark.

-

Timing: Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.

-

Replicates: Repeat the measurement at least three times and calculate the average flow time.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 't' is the average flow time and 'C' is the calibration constant of the viscometer (determined using a standard of known viscosity, like pure water). Dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[22][23]

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer and place a few drops of the aqueous glycine solution onto the surface of the measuring prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Most modern instruments provide a digital readout.

-

Temperature Control: Ensure the measurement is performed at a constant, known temperature, as refractive index is temperature-sensitive.[14] The prisms are typically connected to a circulating water bath for this purpose.

Electrical Conductivity Measurement

This measurement quantifies the ability of the solution to conduct an electric current, which is related to the concentration and mobility of ions.[24][25]

-

Instrument and Probe: Use a conductivity meter equipped with a two- or four-electrode conductivity probe.

-

Calibration: Calibrate the meter using standard potassium chloride (KCl) solutions of known conductivity. This process determines the "cell constant" of the probe.[24][25]

-

Sample Measurement: Rinse the probe thoroughly with deionized water and then with the sample solution.

-

Equilibration and Reading: Immerse the probe in the aqueous glycine solution, ensuring the electrodes are fully submerged. Allow the reading to stabilize. The meter measures the conductance and uses the cell constant to display the conductivity (typically in units of µS/cm or mS/cm).

-

Temperature Compensation: Conductivity is highly dependent on temperature.[24] Use the instrument's automatic temperature compensation (ATC) feature or record the temperature and correct the reading to a reference temperature (e.g., 25°C).

Relevance in Pharmaceutical Development

The physicochemical properties of glycine directly influence its application and effectiveness in pharmaceutical formulations. Understanding these parameters is essential for ensuring drug product quality, stability, and efficacy.

-

Solubility & Bioavailability: High water solubility is crucial for developing liquid formulations, such as intravenous solutions for parenteral nutrition.[6] Glycine's solubility characteristics also affect the dissolution rate and subsequent absorption of APIs in solid dosage forms.

-

Buffering Capacity: As a zwitterion, glycine can resist changes in pH, making it an excellent buffering agent.[][6] This property is vital for stabilizing pH-sensitive APIs in both liquid and solid formulations, preventing degradation and extending shelf life.

-

Excipient Compatibility: Density and viscosity data are critical for process engineering and manufacturing, particularly for liquid and semi-solid formulations. These properties affect mixing, flow, and filling operations. Refractive index can be used as a rapid, non-destructive quality control method to verify the concentration of glycine in a solution.

Caption: Impact of glycine's properties on drug development.

Conclusion

The physicochemical properties of aqueous glycine solutions are of fundamental importance to researchers and drug development professionals. Its high solubility, zwitterionic nature, and resulting buffering capacity make it a versatile and valuable component in pharmaceutical formulations. The data and experimental protocols summarized in this guide provide a technical foundation for the effective utilization of glycine, enabling better-designed, more stable, and efficacious medicinal products. The continued study of these properties, particularly in complex multi-component systems, will further unlock the potential of this simple yet crucial amino acid.

References

- 2. What is Glycine used for? [synapse.patsnap.com]

- 3. uv.es [uv.es]

- 4. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Glycine: What is it and where is it used? [drugs.com]

- 8. What are the uses of glycine? | AAT Bioquest [aatbio.com]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. injri.andavancollege.ac.in [injri.andavancollege.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 18. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 19. cscscientific.com [cscscientific.com]

- 20. blog.rheosense.com [blog.rheosense.com]

- 21. measurlabs.com [measurlabs.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 24. Electrical Conductivity Measurement of Electrolyte Solution [jstage.jst.go.jp]

- 25. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

The Dance of Molecules: An In-depth Technical Guide to Glycine-Water Hydrogen Bonding Network Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218), the simplest of the amino acids, serves as a fundamental model for understanding the complex interplay between biomolecules and their aqueous environment. The dynamics of the hydrogen-bonding network between glycine and surrounding water molecules are critical to its solubility, conformational stability, and biological activity. In the pharmaceutical sciences, a deep understanding of these interactions is paramount for drug formulation, stability, and delivery. This technical guide provides a comprehensive overview of the current state of knowledge on glycine-water hydrogen bonding dynamics, integrating quantitative data from cutting-edge experimental and computational studies. We delve into the methodologies employed to probe these intricate molecular interactions and present key findings in a structured format to facilitate comparison and application in research and development.

Quantitative Dynamics of the Glycine-Water Hydrogen Bond Network

The interaction between glycine and water is characterized by a dynamic exchange of hydrogen bonds, influencing the structure and properties of the hydration shell. The following tables summarize key quantitative parameters derived from molecular dynamics (MD) simulations and experimental data, offering a comparative look at the dynamics of this network.

Table 1: Residence Lifetimes of Water Molecules in the First Hydration Shell of Zwitterionic Glycine

The residence lifetime indicates the average time a water molecule spends in the first hydration shell of a specific functional group before exchanging with a bulk water molecule. These lifetimes are typically in the picosecond range, highlighting the dynamic nature of the hydration shell.[1][2]

| Functional Group | Residence Lifetime (ps) | Computational Method/Force Field | Reference |

| –NH3+ | ~10 | MD with AMBER force field | [1] |

| –COO- | 29 - 34 (at 300 K) | MD with AMBER force field | [1] |

| Hydrophobic –CH2 | 5 - 18 | MD with AMBER force field | [1] |

Note: Residence lifetimes can vary depending on the specific force field parameters and water model used in the simulation.

Table 2: Coordination Numbers of Water Molecules around Zwitterionic Glycine

The coordination number represents the average number of water molecules in the first hydration shell of the solute or its specific functional groups. This parameter provides insight into the local solvent structure.

| Glycine Functional Group | Coordination Number | Method | Reference |

| –NH3+ group | 3.0 - 4.0 | Ab initio MD / MD with AMBER | [1][3] |

| –COO- group | 4.7 - 7.2 | Ab initio MD / MD with AMBER | [1][3] |

| Total (Zwitterion) | ~8 | Ab initio MD | [3] |

Note: The definition of the first hydration shell (cutoff distance) can influence the calculated coordination number.

Table 3: Self-Diffusion Coefficients of Glycine and Water

The diffusion coefficient is a measure of the translational mobility of molecules and is influenced by factors such as temperature, concentration, and intermolecular interactions.

| Molecule | Temperature (K) | Concentration | Self-Diffusion Coefficient (10-9 m2s-1) | Method | Reference |

| Glycine | 293.2 | Dilute | 1.09 | MD (SPC/E water model) | [4] |

| Glycine | 298.2 | Dilute | 0.99 | MD (SPC/E water model) | [4] |

| Glycine | 303.2 | Dilute | 1.43 | MD (SPC/E water model) | [4] |

| Glycine | 313.2 | Dilute | 1.81 | MD (SPC/E water model) | [4] |

| Glycine | 333.2 | Dilute | 2.36 | MD (SPC/E water model) | [4] |

| Water | 293.2 | Pure | 2.48 | MD (SPC/E water model) | [4] |

| Water | 298.2 | Pure | 2.55 | MD (SPC/E water model) | [4] |

| Water | 303.2 | Pure | 2.97 | MD (SPC/E water model) | [4] |

| Water | 313.2 | Pure | 3.61 | MD (SPC/E water model) | [4] |

| Water | 333.2 | Pure | 5.00 | MD (SPC/E water model) | [4] |

Note: Experimental values for the self-diffusion coefficient of glycine in water at infinite dilution at 298.2 K are reported to be around 1.06 x 10-9 m2s-1.[5] The diffusion coefficient of glycine decreases with increasing concentration.[6]

Experimental and Computational Protocols

A multi-faceted approach combining experimental spectroscopy and computational simulations is necessary to fully elucidate the dynamics of the glycine-water hydrogen bond network.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to observe the time evolution of molecular systems with atomic resolution.

A Typical Protocol for Simulating Glycine in Water:

-

System Setup:

-

A single or multiple glycine zwitterions are placed in a periodic simulation box.

-

The box is solvated with a pre-equilibrated water model (e.g., SPC/E, TIP3P). The number of water molecules is chosen to achieve the desired glycine concentration.[7]

-

-

Force Field Selection:

-

Energy Minimization:

-

The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

This is followed by a longer equilibration phase under constant pressure and temperature (NPT ensemble) to allow the system density to relax to its equilibrium value.

-

-

Production Run:

-

A long simulation trajectory (nanoseconds to microseconds) is generated in the NPT or NVT ensemble, from which the dynamic properties are calculated.

-

-

Analysis:

-

Hydrogen Bonds: Defined by geometric criteria (e.g., donor-acceptor distance and angle).

-

Residence Time: Calculated by monitoring the duration a water molecule remains within a defined hydration shell.

-

Coordination Number: Determined by integrating the radial distribution function (RDF) up to its first minimum.

-

Diffusion Coefficient: Calculated from the mean squared displacement (MSD) of the molecules over time.

-

Terahertz (THz) Spectroscopy

THz spectroscopy is a powerful experimental technique for probing the collective dynamics of hydrogen-bonded networks, as the vibrational modes of these networks lie in the THz frequency range (0.1-10 THz).

General Experimental Protocol:

-

Sample Preparation:

-

Aqueous solutions of glycine are prepared at various concentrations.

-

The sample is placed in a cuvette with windows transparent to THz radiation (e.g., polyethylene). The path length of the cuvette is carefully chosen to manage the strong THz absorption by water.[8]

-

-

THz Time-Domain Spectroscopy (THz-TDS) Measurement:

-

A femtosecond laser pulse is used to generate a broadband THz pulse.

-

This THz pulse is passed through the sample and a reference (e.g., empty cuvette or pure water).

-

The transmitted THz electric field is measured as a function of time for both the sample and the reference.

-

-

Data Analysis:

-

The time-domain signals are Fourier transformed to obtain the frequency-dependent amplitude and phase spectra.

-

From these spectra, the complex refractive index and absorption coefficient of the solution are calculated.

-

By subtracting the contribution of bulk water, the excess absorption and change in refractive index due to the presence of glycine can be determined, providing insights into the perturbation of the water hydrogen bond network.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides site-specific information about the structure and dynamics of molecules in solution.

Protocol for Studying Glycine Hydration:

-

Sample Preparation:

-

NMR Data Acquisition:

-

A high-field NMR spectrometer is used to acquire one- and two-dimensional NMR spectra.

-

Experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful for probing the spatial proximity and dynamics of interactions between glycine protons and water protons.[11]

-

-

Data Analysis:

-

The intensities of cross-peaks in NOESY and ROESY spectra provide information about the proximity of water molecules to specific protons on the glycine molecule.

-

Analysis of these cross-peak intensities can yield information on water residence times in the hydration shell.

-

Diffusion-ordered spectroscopy (DOSY) experiments can be used to measure the self-diffusion coefficients of glycine and water.

-

Visualizing the Glycine-Water Interaction Network

Graphviz diagrams are used to visually represent the complex relationships and workflows inherent in the study of glycine-water dynamics.

Caption: Hydrogen bonding network of zwitterionic glycine with its first hydration shell.

Caption: A typical workflow for a molecular dynamics simulation of aqueous glycine.

Caption: The logical relationship between glycine's zwitterionic state and its hydration dynamics.

Conclusion

The dynamics of the hydrogen bond network between glycine and water are a result of a delicate balance of electrostatic and hydrophobic interactions. This guide has synthesized quantitative data and detailed methodologies from both computational and experimental studies to provide a comprehensive resource for researchers. The picosecond-scale residence lifetimes of water molecules underscore the highly dynamic nature of the hydration shell, while the coordination numbers reveal a structured, yet fluid, local solvent environment. Understanding these fundamental principles is crucial for predicting the behavior of glycine and more complex biomolecules in aqueous systems, with direct implications for drug development, from formulation and stability to understanding mechanisms of action. The continued integration of advanced spectroscopic techniques and high-performance computing will undoubtedly lead to an even more refined understanding of these vital molecular interactions.

References

- 1. Molecular dynamics simulations of aqueous glycine solutions - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01271C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Molecular Dynamics Investigation of Clustering in Aqueous Glycine Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. conductscience.com [conductscience.com]

- 10. Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterizing protein hydration dynamics using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Preparation of Glycine-Water Solutions for Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and procedures for the synthesis and preparation of glycine-water solutions, essential for a wide range of applications in research, particularly in the fields of biochemistry, molecular biology, and drug development. Glycine (B1666218) solutions are critical for various experimental protocols, including their use as buffering agents, in electrophoresis, and for protein stabilization.[1][2] This document outlines the synthesis of glycine, its solubility characteristics, detailed protocols for solution preparation, and considerations for storage and stability.

Glycine: An Overview

Glycine is the simplest of the 20 common amino acids, possessing a single hydrogen atom as its side chain.[3] This structure makes it the only achiral proteinogenic amino acid.[3] In laboratory settings, glycine is a versatile reagent. It is frequently used in buffer systems due to its zwitterionic nature, containing both an acidic carboxyl group and a basic amino group, which allows it to buffer effectively in both acidic and near-neutral pH ranges.[1]

Synthesis of Glycine

While glycine can be isolated from the hydrolysis of proteins, chemical synthesis is the more common method for industrial production. The two primary methods are the amination of chloroacetic acid with ammonia (B1221849) and the Strecker amino acid synthesis.[4]

A common laboratory-scale synthesis involves the reaction of monochloroacetic acid with ammonium (B1175870) carbonate.[5][6] The general reaction is as follows:

ClCH₂COOH + (NH₄)₂CO₃ → H₂NCH₂COOH + NH₄Cl + H₂O + CO₂

A detailed experimental workflow for this synthesis is provided below.

Solubility of Glycine in Water

The solubility of glycine in water is a critical parameter for preparing solutions of desired concentrations. Solubility is temperature-dependent, generally increasing with higher temperatures. A review of multiple studies has provided a comprehensive dataset on this relationship.[7][8][9]

Table 1: Solubility of Glycine in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility (g / 100 mL H₂O) | Solubility (mol/kg H₂O) |

| 25 | 298.15 | 25.0[10] | 3.318[7][8] |

| 50 | 323.15 | 39.1[10] | - |

| 75 | 348.15 | 54.4[10] | - |

| 100 | 373.15 | 67.2[10] | - |

Note: The solubility in mol/kg was determined through a linear model analysis of a large dataset and represents a statistically estimated value.[7][8]

Experimental Protocols for Solution Preparation

The preparation of glycine-water solutions requires precision in weighing the solute, measuring the solvent, and adjusting the pH. Below are detailed protocols for preparing common glycine buffer solutions.

Preparation of a 0.1 M Glycine-HCl Buffer (pH 3.0)

This low-pH buffer is frequently utilized in affinity chromatography.[11]

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Hydrochloric acid (HCl)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

Add approximately 800 mL of distilled water to a beaker.

-

Weigh 7.5 g of glycine and add it to the water.

-

Stir the solution until the glycine is completely dissolved.

-

Slowly add HCl to the solution while monitoring the pH. Adjust the pH to 3.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Add distilled water to bring the final volume to 1 L.

-

Mix the solution thoroughly.

Preparation of a 0.1 M Glycine Solution (pH 2.2)

This solution is often used as a bulking agent to enhance protein stability.[12]

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Hydrochloric acid (HCl)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

Measure 800 mL of distilled water and place it in a beaker.[12]

-

Add 7.5 g of glycine to the water.[12]

-

Stir until the glycine is fully dissolved.

-

Adjust the pH to 2.2 using HCl.[12]

-

Transfer the solution to a 1 L volumetric flask and add distilled water to the mark.[12]

-

For long-term storage, the solution can be autoclaved.[12]

Preparation of a 0.08 M Glycine-Sodium Hydroxide (B78521) Buffer (pH 10.0)

This alkaline buffer is common in cell biology applications.[13]

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

Start with 800 mL of distilled water in a beaker.

-

Dissolve 6.0 g of glycine in the water.

-

Carefully add NaOH solution to adjust the pH to 10.0.

-

Transfer the solution to a 1 L volumetric flask and bring the volume to 1 L with distilled water.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and preparation procedures.

Caption: Workflow for the laboratory synthesis of glycine.

Caption: General workflow for preparing glycine buffer solutions.

Stability and Storage of Glycine Solutions

Glycine solutions are relatively stable; however, their shelf life can be affected by storage conditions. Stock solutions of glycine are reported to be stable for over a year, but they can oxidize and turn yellow over time.[14] For long-term storage, it is recommended to store glycine solutions at 2-8°C.[14]

Bacterial contamination can lead to the degradation of glycine into ammonia, carbon dioxide, and water.[14] Therefore, for applications requiring sterility, solutions should be sterilized.

Sterilization Methods

For many biological applications, sterile glycine solutions are necessary. Common sterilization methods include:

-

Autoclaving: Solutions of glycine can be autoclaved.[12][15] This method uses high-pressure steam to kill microorganisms.

-

Sterile Filtration: This is a preferred method for heat-sensitive solutions, though glycine is generally heat-stable. It involves passing the solution through a 0.22-micrometer filter to remove bacteria.[16]

Conclusion

The preparation of high-quality glycine-water solutions is fundamental to the success of numerous laboratory experiments. By understanding the principles of glycine synthesis, its solubility properties, and by following standardized protocols for preparation and storage, researchers can ensure the reliability and reproducibility of their results. This guide provides the necessary technical information to support scientists in these endeavors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. jecibiochem.com [jecibiochem.com]

- 3. GLYCINE - Ataman Kimya [atamanchemicals.com]

- 4. Glycine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 12. Glycine (0.1 M, pH 2.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Sterilization of glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Glycine in Aqueous Solutions: A Technical Guide

This technical guide provides a comprehensive overview of the thermodynamic properties of glycine (B1666218) in water, targeting researchers, scientists, and professionals in drug development. The stability and behavior of biomolecules like glycine in aqueous environments are fundamental to understanding biochemical processes, formulating pharmaceuticals, and designing crystallization procedures. This document consolidates key quantitative data, details the experimental methodologies used for their determination, and visualizes critical workflows and relationships.

Quantitative Thermodynamic Data

The thermodynamic behavior of glycine in water has been investigated across a range of temperatures and concentrations. The following tables summarize key data points from various studies, including solubility, standard state properties, and thermophysical characteristics.

Table 1: Solubility of α-Glycine in Water at Different Temperatures

The solubility of glycine is a critical parameter for crystallization and formulation processes. It exhibits a positive correlation with temperature.

| Temperature (K) | Molality (mol·kg⁻¹) | Mole Fraction |

| 273.15 | 2.25 | 0.039 |

| 283.15 | 2.62 | 0.045 |

| 293.15 | 3.03 | 0.052 |

| 298.15 | 3.324 | 0.056 |

| 303.15 | 3.63 | 0.061 |

| 313.15 | 4.25 | 0.071 |

| 323.15 | 4.95 | 0.082 |

| 333.15 | 5.73 | 0.093 |

| 343.15 | 6.58 | 0.106 |

| (Data compiled from thermodynamically consistent models and experimental results)[1][2] |

Table 2: Standard Thermodynamic Properties of α-Glycine(cr) and for the Aqueous Solution Process

These values are essential for modeling phase equilibria and understanding the energetics of dissolution. The data provided are for the standard state (298.15 K and 0.1 MPa).

| Property | Value | Unit |

| Crystalline α-Glycine | ||

| Molar Heat Capacity (Cp,m) | 99.23 ± 0.10 | J·K⁻¹·mol⁻¹ |

| Molar Entropy (Sm) | 103.5 ± 0.2 | J·K⁻¹·mol⁻¹ |

| Aqueous Solution Process | ||

| Change in Gibbs Energy (ΔsolG) | -4.95 | kJ·mol⁻¹ |

| Change in Enthalpy (ΔsolH) | 15.69 | kJ·mol⁻¹ |

| Change in Entropy (ΔsolS) | 69.2 | J·K⁻¹·mol⁻¹ |

| Change in Heat Capacity (ΔsolCp) | 54.3 | J·K⁻¹·mol⁻¹ |

| (Data sourced from critically assessed values and experimental measurements)[3][4][5] |

Table 3: Thermophysical Properties of Aqueous Glycine Solutions at 303 K

Properties such as density, viscosity, and adiabatic compressibility provide insights into solute-solvent interactions. These parameters vary with the concentration of glycine.

| Glycine Conc. (mol·kg⁻¹) | Density (ρ) (kg·m⁻³) | Adiabatic Compressibility (β) (10⁻¹⁰ m²N⁻¹) | Acoustic Impedance (Z) (10⁶ kg·m⁻²s⁻¹) | Intermolecular Free Length (Lf) (10⁻¹⁰ m) |

| 0.1 | 1003.4 | 4.41 | 1.516 | 0.592 |

| 0.2 | 1006.9 | 4.38 | 1.524 | 0.589 |

| 0.3 | 1010.3 | 4.34 | 1.533 | 0.586 |

| 0.4 | 1013.8 | 4.31 | 1.541 | 0.584 |

| 0.5 | 1017.2 | 4.28 | 1.549 | 0.582 |

| (Data derived from ultrasonic velocity, density, and viscosity measurements)[6] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. This section details the methodologies for key measurements.

Solubility Determination (Gravimetric Method)

The gravimetric method is a common and straightforward technique for measuring solubility.

-

Preparation of Saturated Solution : An excess amount of glycine is added to a known volume of deionized water in a sealed container.

-

Equilibration : The solution is continuously stirred in a thermostat-controlled water bath at a constant temperature (e.g., 298.15 K ± 0.10 K) for an extended period to ensure equilibrium is reached.[7]

-

Sampling and Filtration : After allowing the undissolved solute to settle, a known volume of the supernatant is carefully withdrawn using a pipette fitted with a filter to prevent the transfer of solid particles.

-

Drying and Weighing : The withdrawn sample is placed in a pre-weighed container and dried in an oven at a suitable temperature until a constant weight is achieved.

-

Calculation : The solubility is calculated from the mass of the dried glycine residue and the initial volume of the solution.

Measurement of Thermophysical Properties

These methods are used to probe the molecular interactions within the solution.

-

Density (ρ) : The densities of the solutions are determined accurately using a specific gravity bottle (typically 25 ml) and a high-precision electronic balance (accuracy ± 0.1 mg). Care is taken to avoid the entrapment of air bubbles.[6]

-

Ultrasonic Velocity (u) : An ultrasonic interferometer operating at a fixed frequency (e.g., 2 MHz) is used. The wavelength of the ultrasonic waves in the solution is measured, and the velocity is calculated. The temperature is maintained using a circulating water bath.

-

Viscosity (η) : An Ostwald's viscometer is used to measure the flow time of a known volume of the solution through a capillary. The viscosity is determined by comparing the flow time of the solution to that of a reference liquid (pure water) of known viscosity.

From these primary measurements, other thermodynamic parameters can be calculated[6]:

-

Adiabatic Compressibility (β) : β = 1 / (u² * ρ)

-

Intermolecular Free Length (Lf) : Lf = K * √β (where K is a temperature-dependent constant)

-

Acoustic Impedance (Z) : Z = u * ρ

Calorimetry

Calorimetric techniques are employed to measure heat changes associated with physical and chemical processes.

-

Heat Capacity (Cp) : Adiabatic calorimetry is used to measure the heat capacity of crystalline glycine over a wide range of temperatures.[4] For solutions, a known quantity of heat is supplied to the sample, and the resulting temperature change is measured precisely.

-

Enthalpy of Transfer (ΔtrH) : The enthalpy of transfer of glycine from water to an aqueous solution is determined calorimetrically. This involves measuring the heat of solution or dilution in both the pure solvent and the mixed solvent system.[8]

-

Enthalpy of Fusion (ΔfusH) : For compounds like glycine that decompose near their melting point, Fast Scanning Calorimetry (FSC) is used. By employing very high heating rates (up to 2 x 10⁴ K·s⁻¹), thermal decomposition can be avoided, allowing for the direct measurement of the enthalpy of fusion.[9]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical flows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glycine Solubility and Thermodynamic Insights for Enhancing Pharmaceutical Formulation Efficiency through Qualitative and Quantitative Analysis of Solvent Systems - ProQuest [proquest.com]

- 8. Enthalpy and entropy of transfer of amino acids and diglycine from water to aqueous polyol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solution Structure and Conformation of Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of glycine (B1666218) when dissolved in water. Glycine, the simplest amino acid, serves as a fundamental model for understanding solute-solvent interactions in biological systems. Its behavior in an aqueous environment is crucial for fields ranging from biochemistry to pharmaceutical development. This document synthesizes findings from various experimental and computational studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts: Glycine in Water

In aqueous solutions, glycine predominantly exists as a zwitterion, with a proton transferred from the carboxylic acid group to the amino group, resulting in the structure NH₃⁺CH₂COO⁻.[1][2][3][4] This zwitterionic form is stabilized by the polar nature of water, in contrast to the neutral form (NH₂CH₂COOH) which is more stable in the gas phase.[1][2] The transition to the zwitterionic state is facilitated by the interaction with a small number of water molecules; theoretical studies suggest that as few as two to four water molecules can stabilize this form.[1][5]

The charged amino (NH₃⁺) and carboxylate (COO⁻) groups of the glycine zwitterion strongly interact with surrounding water molecules, forming a structured hydration shell.[1][2][6] This hydration is a key determinant of glycine's solubility and its interactions with other biomolecules.

Conformational Analysis

The flexibility of the glycine backbone allows it to adopt various conformations in solution. These are primarily defined by the dihedral angles of its molecular bonds. While there is a dynamic equilibrium between different conformers, certain structures are more energetically favorable. Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in identifying the preferred conformations of glycine and polyglycine in aqueous environments.[7][8] Studies on polyglycine suggest a preference for the polyglycine II (PGII) conformation, which is an extended 3₁ helix, due to favorable electrostatic interactions between carbonyl dipoles.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies on glycine in aqueous solution.

Table 1: Hydration Shell Properties of Zwitterionic Glycine

| Property | Value | Method | Reference |

| Hydration Number | |||

| Total Hydration Number | 7 ± 0.6 | Calorimetry | [9] |

| Total Hydration Number | ~6 | Molecular Dynamics (Infinite Dilution) | [2] |

| Around NH₃⁺ group | ~3 water molecules | Molecular Dynamics | [2] |

| Around COO⁻ group | ~2.68 water molecules per oxygen | Molecular Dynamics | [2] |

| Radial Distribution | |||

| First hydration shell (N-Hn···Ow) | ~2.50 Å | Ab initio Molecular Dynamics | [1] |

| First peak maximum (N-Hn···Ow) | ~1.79 Å | Ab initio Molecular Dynamics | [1] |

Table 2: Vibrational Frequencies of Glycine in Aqueous Solution

| Vibrational Mode | Frequency (cm⁻¹) | Method | Reference |

| CH₂ stretching (asymmetric) | ~2970 | Raman Spectroscopy | [10] |

| CH₂ stretching (symmetric) | ~2920 | Raman Spectroscopy | [10] |

| COO⁻ stretching (asymmetric) | ~1585 | FTIR Spectroscopy | [11] |

| COO⁻ stretching (symmetric) | ~1410 | FTIR Spectroscopy | [11] |

| NH₃⁺ bending | ~1620 | IR Spectroscopy | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of scientific findings. Below are outlines of common experimental protocols used to study the structure and conformation of glycine in aqueous solutions.

Spectroscopic Analysis

a) Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, which are sensitive to conformation and intermolecular interactions.[13]

-

Sample Preparation: Glycine is dissolved in deionized water or a specific buffer (e.g., D₂O to minimize interference from O-H vibrations) to the desired concentration.[8][10] The solution is then placed in a quartz cuvette.

-

Instrumentation: A typical setup includes a laser excitation source (e.g., frequency-doubled Nd:YAG laser at 532 nm), focusing optics, a sample holder, collection optics, and a spectrometer with a CCD detector.[14][15][16][17]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. A filter is used to remove the strong Rayleigh scattering at the laser wavelength.[13] The remaining Raman scattered light is dispersed by a grating in the spectrometer and detected.[16] Multiple spectra are often averaged to improve the signal-to-noise ratio.[13]

-

Data Analysis: The resulting spectrum displays the intensity of scattered light as a function of the Raman shift (in cm⁻¹). Peaks in the spectrum correspond to specific vibrational modes of the glycine molecule and its hydration shell. Conformational changes can be inferred from shifts in peak positions and changes in peak widths.[10]

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about its vibrational modes.

-

Sample Preparation: Aqueous solutions of glycine are prepared. For studies focusing on the solute, the strong IR absorbance of water can be problematic.[18] This is often addressed by using attenuated total reflectance (ATR) techniques or by working in D₂O.[11][19]

-

Instrumentation: An FTIR spectrometer is used, often equipped with an ATR accessory. The ATR setup involves placing the sample in direct contact with a crystal of high refractive index.[19]

-

Data Acquisition: The infrared beam passes through the ATR crystal and is reflected internally. The evanescent wave at the point of reflection penetrates a short distance into the sample, where absorption occurs. The attenuated beam is then directed to the detector. A background spectrum of the solvent is recorded and subtracted from the sample spectrum.[20]

-

Data Analysis: The resulting absorbance spectrum reveals the vibrational modes of glycine. The amide I and amide II bands are particularly sensitive to the secondary structure of peptides and proteins.[18] For glycine, the characteristic frequencies of the carboxylate and amino groups are analyzed.[11]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a valuable tool for studying molecular structure and dynamics.[21]

-

Sample Preparation: Glycine is dissolved in a deuterated solvent, typically D₂O, to avoid a large solvent proton signal.[21][22] The concentration and pH (or pD) of the solution are carefully controlled.[21]

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: Proton (¹H) NMR spectra are commonly acquired.[21][23] In D₂O, the labile protons of the amino and carboxyl groups exchange with deuterium, so their signals are typically not observed or appear as a broad HOD peak.[22] The remaining signal corresponds to the two protons on the alpha-carbon.[22]

-

Data Analysis: The chemical shift of the alpha-carbon protons provides information about their electronic environment. In free glycine in solution, these two protons are chemically equivalent and typically appear as a single peak.[22] In more complex systems or under specific conditions, they can become non-equivalent.

Computational Simulations

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to observe the behavior of molecules over time, offering insights into the structure and dynamics of glycine and its hydration shell at an atomic level.[2][24][25]

-

System Setup:

-

Force Field Selection: A force field (e.g., AMBER, GROMOS, CHARMM, OPLS) is chosen to describe the potential energy of the system as a function of the atomic positions.[4][24][26]

-

Simulation Protocol:

-

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.[28]

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at the target temperature and pressure (e.g., in NVT and NPT ensembles) to allow the system to relax to a stable state.[28]

-

Production Run: A long simulation (nanoseconds to microseconds) is performed under the desired conditions, during which the trajectory (positions and velocities of all atoms over time) is saved at regular intervals.[26]

-

-

Data Analysis: The saved trajectory is analyzed to calculate various properties, including:

-

Radial Distribution Functions (RDFs): To characterize the structure of the hydration shell.[1][2]

-

Coordination Numbers: To quantify the number of water molecules in the hydration shell.[2]

-

Hydrogen Bonds: To analyze the hydrogen bonding network between glycine and water.

-

Conformational Analysis: To study the distribution of dihedral angles and identify preferred conformations.

-

Visualizing Glycine's Aqueous Environment

The following diagrams, generated using the DOT language, illustrate key concepts related to the structure and interactions of glycine in water.

Caption: Equilibrium between neutral and zwitterionic forms of glycine in water.

Caption: Schematic of the first hydration shell around zwitterionic glycine.

Caption: General workflow for studying glycine in aqueous solution.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Molecular dynamics simulations of aqueous glycine solutions - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01271C [pubs.rsc.org]

- 5. Unveiling Zwitterionization of Glycine in the Microhydration Limit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Local and bulk hydration of zwitterionic glycine and its analogues through molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Raman studies of Solution Polyglycine Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. In situ Raman study of the crystallization of glycine - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00241A [pubs.rsc.org]

- 11. Fourier transform infrared spectroscopic and theoretical study of water interactions with glycine and its N-methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vibrational spectrum of glycine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 14. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]

- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 16. ggscw.ac.in [ggscw.ac.in]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. scispace.com [scispace.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. A proton NMR study of the glycine-mercury(II) system in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. quora.com [quora.com]

- 23. researchgate.net [researchgate.net]

- 24. Molecular dynamics simulations of aqueous glycine solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

An In-depth Technical Guide on the Stability of Zwitterionic Glycine in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycine (B1666218), the simplest amino acid, predominantly exists as a zwitterion in aqueous solutions over a wide pH range. This dipolar ionic form, characterized by a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), is crucial to its chemical behavior and biological function.[1][2] The stability of this zwitterionic state is not absolute; it is dynamically influenced by several factors including pH, temperature, and the presence of other solutes. Understanding these stability parameters is critical for applications in pharmaceutical formulations, bioprocessing, and fundamental biochemical research. This guide provides a comprehensive overview of the thermodynamic and kinetic stability of zwitterionic glycine, details common degradation pathways, and outlines key experimental protocols for its characterization.

Thermodynamic Stability and Equilibria

In the gas phase, the neutral form of glycine (H₂N–CH₂–COOH) is the most stable conformer. However, in aqueous solution, the molecule undergoes an intramolecular proton transfer, leading to the predominance of the zwitterionic form (⁺H₃N–CH₂–COO⁻).[1][3] This stabilization in water is attributed to the favorable hydration of the charged moieties.[4] The equilibrium between the cationic, zwitterionic, and anionic forms of glycine is governed by the pH of the solution and is quantified by its acid dissociation constants, pKa1 and pKa2.

-

Cationic Form (pH < ~2.4): ⁺H₃N–CH₂–COOH

-

Zwitterionic Form (pH ~2.4 to ~9.6): ⁺H₃N–CH₂–COO⁻

-

Anionic Form (pH > ~9.6): H₂N–CH₂–COO⁻

The isoelectric point (pI), the pH at which the net charge of the molecule is zero, can be calculated from the pKa values. For glycine, the pI is approximately 5.97.[5]

Influence of pH and Temperature

The concentration of the zwitterionic species is maximal at the isoelectric point and decreases as the pH moves towards highly acidic or alkaline values.[6] The pKa values, and thus the stability range of the zwitterion, are also temperature-dependent. Generally, the pKa of the amino group decreases with increasing temperature, while the pKa of the carboxylic acid group is less affected.[7][8]

dot```dot graph Glycine_Equilibrium { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", nodesep=0.4, ranksep=1.2]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes Cationic [label="Cationic Form\n(+H₃N-CH₂-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zwitterionic [label="Zwitterionic Form\n(+H₃N-CH₂-COO⁻)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Anionic [label="Anionic Form\n(H₂N-CH₂-COO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cationic -> Zwitterionic [label="pKa₁ ≈ 2.34\n(-H⁺)", color="#202124"]; Zwitterionic -> Anionic [label="pKa₂ ≈ 9.60\n(-H⁺)", color="#202124"]; }

Caption: Primary degradation pathway of glycine in aqueous solution.

Experimental Protocols

Characterizing the stability of zwitterionic glycine involves a variety of analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for pKa Determination

This method is used to determine the acid dissociation constants (pKa values) of glycine.

-

Principle: A solution of glycine is titrated with a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. *[5][9][10] Apparatus and Reagents:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 9). [9] * Magnetic stirrer and stir bar.

-

Burettes (50 mL).

-

Beakers (250 mL).

-

0.1 M Glycine solution.

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions. *[9][11] Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume (e.g., 20 mL) of 0.1 M glycine solution into a beaker. [10] 3. Immerse the pH electrode and a magnetic stir bar into the solution.

-

Titration with Acid: Fill a burette with 0.1 M HCl. Add the acid in small increments (e.g., 1.0 mL), recording the pH after each addition until the pH drops significantly. [10][11] 5. Titration with Base: Using a fresh sample of the glycine solution, repeat the process using 0.1 M NaOH, adding the base in increments and recording the pH until it rises significantly. *[5][11] Data Analysis:

-

Plot pH versus the volume of titrant (HCl and NaOH) added.

-

Identify the two equivalence points.

-

The pH at the half-equivalence points (the midpoint of the flat buffer regions) corresponds to pKa₁ and pKa₂.

-

[12]#### 4.2 Spectroscopic Analysis (NMR and Raman)

Spectroscopy provides molecular-level information on the structure and environment of glycine in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR can distinguish between the different protonation states of glycine. The chemical shifts of the α-carbon and the protons are sensitive to the electronic environment, which changes upon protonation or deprotonation of the carboxyl and amino groups. [1][3] * Methodology:

-

Principle: Raman spectroscopy is sensitive to the vibrational modes of the molecule. The zwitterionic and neutral forms of glycine have distinct spectral signatures, particularly in the regions corresponding to COO⁻ and COOH vibrations. [15][16][17] * Methodology:

-

Prepare glycine solutions at different concentrations or pH levels.

-

Acquire Raman spectra using a suitable laser excitation wavelength.

-

Compare the spectra of glycine in solution to the spectra of solid-state (crystalline) glycine, which is known to be zwitterionic. Changes in peak positions and intensities can be correlated with the conformational state and hydration environment.

-

-

[16][18]#### 4.3 HPLC for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the degradation of glycine and the formation of its products over time.

-

Principle: An aqueous sample containing glycine and its degradation products (e.g., glycylglycine, DKP) is injected into an HPLC system. The components are separated based on their affinity for a stationary phase and quantified by a detector. Ion-pair reversed-phase chromatography is often effective. *[19][20] Methodology:

-

Sample Preparation: Prepare a stock solution of glycine in an aqueous buffer at a specific pH. Aliquot into sealed vials and incubate at a constant, elevated temperature (e.g., 140°C). R[21]emove vials at predetermined time points and quench the reaction by cooling.

-

Chromatographic Conditions (Example): [19][20] * Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: Isocratic elution with an aqueous solution of 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate, adjusted to pH 2.5.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 210 nm).

-

-

Quantification: Create calibration curves for glycine, glycylglycine, and DKP using standards of known concentrations. Calculate the concentration of each species in the timed samples to determine the degradation kinetics.

-

dot

Caption: Experimental workflow for monitoring glycine degradation via HPLC.

Conclusion

The stability of zwitterionic glycine in aqueous solution is a multifactorial issue of significant importance to researchers in chemistry, biology, and pharmacology. Its thermodynamic stability is well-defined by pH and temperature-dependent equilibria, with the zwitterionic form dominating under physiological conditions. However, kinetic instability can lead to degradation, primarily through dimerization and cyclization, especially under conditions of high temperature and alkaline pH. A thorough understanding and quantification of these stability aspects, achieved through robust experimental protocols such as potentiometric titration, spectroscopy, and chromatography, are essential for the effective use of glycine in scientific and industrial applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. quora.com [quora.com]

- 3. Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydration of a zwitterion, glycine, as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. studypool.com [studypool.com]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. ukessays.com [ukessays.com]

- 12. edu.rsc.org [edu.rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.ioffe.ru [journals.ioffe.ru]

- 17. Raman spectra of amino acids and their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Hydration Shell of Glycine: An In-Depth Analysis of Structure and Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the hydration shell structure of glycine (B1666218) in its zwitterionic state within an aqueous environment. By integrating findings from cutting-edge experimental techniques and computational simulations, this document offers a detailed perspective on the molecular interactions that govern the solvation of this fundamental amino acid. Understanding the hydration landscape of glycine is critical for advancements in protein folding, molecular recognition, and the formulation of therapeutic agents.

Quantitative Analysis of the Glycine Hydration Shell

The hydration structure of zwitterionic glycine (+NH3CH2COO-) is characterized by distinct arrangements of water molecules around its charged functional groups. The following tables summarize key quantitative data obtained from both experimental and computational studies, providing a comparative overview of the hydration numbers and intermolecular distances.

| Functional Group | Method | Hydration Number (N) | Intermolecular Distance (Å) | Source |

| Amino Group (-NH3+) | ||||

| Neutron Diffraction (Acidic Solution) | 3.0 ± 0.2 | r(N···Owater) = 2.90 ± 0.02 | [1] | |

| Molecular Dynamics (AMBER) | 3.0 ± 0.6 | r(N···Owater) < 3.4 | [2] | |

| Carboxyl Group (-COO-) | ||||

| X-ray Diffraction (Formate Analogue) | 4.4 ± 0.2 | r(C···Owater) = 2.82 ± 0.01 | [3] | |

| Molecular Dynamics (AMBER) | 7.2 | r(C···Owater) < 4.0 | [2] | |

| Total Glycine | ||||

| Calorimetry | 7.0 ± 0.6 | - | [4][5] | |

| Ab initio MD | 7-8 | - | [6] |

Table 1: Summary of Hydration Data for Zwitterionic Glycine.

Experimental and Computational Methodologies

A multi-faceted approach, combining experimental and computational methods, is essential for a thorough understanding of glycine's hydration shell.

Experimental Protocols

2.1.1. Neutron Diffraction with Isotopic Substitution (NDIS)

Neutron diffraction is a powerful technique for determining the structure of disordered systems, such as liquids and solutions.[7] The use of isotopic substitution, particularly H/D substitution, allows for the detailed examination of the hydration structure around a specific molecule.[8]

Methodology:

-

Sample Preparation: Three isotopically distinct but otherwise identical samples are prepared:

-

Sample 1: Deuterated glycine in D2O.

-

Sample 2: A mixture of deuterated and non-deuterated glycine in D2O.

-

Sample 3: Non-deuterated glycine in D2O. The use of D2O minimizes the incoherent scattering from hydrogen.

-

-

Data Acquisition: Neutron diffraction patterns are collected for each sample using a diffractometer. The instrument measures the scattered neutron intensity as a function of the scattering angle.

-

Data Analysis:

-

The raw data is corrected for background scattering, absorption, and multiple scattering.

-

A first-order difference function is calculated between the diffraction patterns of samples containing the deuterated and non-deuterated solute. This isolates the scattering contributions involving the substituted atoms, providing direct information about the solute-water correlations.

-

A second-order difference can be used to probe solute-solute correlations.

-

The resulting difference functions are Fourier transformed to yield real-space radial distribution functions (RDFs), which show the probability of finding a water molecule at a certain distance from the atoms of the solute. From these RDFs, coordination numbers and intermolecular distances can be extracted.

-

2.1.2. X-ray Diffraction (XRD)

X-ray diffraction is another key technique for probing the structure of liquids and solutions. It provides information about the electron density distribution in the sample.

Methodology:

-

Sample Preparation: An aqueous solution of glycine is prepared at a specific concentration.

-

Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected at various angles to produce a diffraction pattern.

-

Data Analysis:

-

The raw intensity data is corrected for factors such as polarization, absorption, and Compton scattering.

-

The corrected data is normalized to obtain the total structure factor, S(q).

-

The radial distribution function, g(r), is obtained by Fourier transforming the structure factor. This function describes the average atomic density as a function of distance from a central atom.

-

By analyzing the peaks in the g(r), characteristic intermolecular distances and coordination numbers can be determined. For a molecule like glycine, this provides an average picture of the hydration shell.

-

Computational Protocols

2.2.1. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the glycine-water system, complementing the time- and ensemble-averaged data from experiments.

Methodology:

-

System Setup:

-

A single glycine molecule (in its zwitterionic form) is placed in the center of a periodic simulation box.

-

The box is solvated with a large number of water molecules (e.g., using the TIP3P water model).

-

-

Force Field Selection: An appropriate force field is chosen to describe the interatomic and intermolecular interactions. Commonly used force fields for biomolecular simulations include AMBER and CHARMM.[2][9][10]

-

Simulation Protocol:

-

Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or geometries.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NpT ensemble) to achieve a stable density.

-

Production Run: A long simulation is run in the NpT or NVT (constant volume and temperature) ensemble to generate trajectories for analysis.

-

-

Data Analysis:

-

Radial Distribution Functions (RDFs): RDFs are calculated between specific atoms of glycine (e.g., the nitrogen of the amino group, the oxygen of the carboxyl group) and the oxygen atoms of water molecules. The position of the first peak in the RDF gives the average distance of the first hydration shell, and integrating the RDF up to its first minimum yields the coordination number.

-

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between glycine and surrounding water molecules are analyzed.

-

Residence Times: The average time a water molecule spends in the first hydration shell of glycine is calculated to understand the dynamics of water exchange.

-

Visualizing Glycine's Hydration and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key structural relationships and a typical workflow for their investigation.

Caption: Hydration structure of zwitterionic glycine.

Caption: Workflow for studying glycine hydration.

Conclusion

The hydration of glycine is a complex interplay of electrostatic interactions and hydrogen bonding, resulting in a structured yet dynamic solvation shell. The positively charged amino group acts as a hydrogen bond donor to approximately three water molecules, while the negatively charged carboxyl group accepts hydrogen bonds from a larger number of water molecules. The overall hydration number of zwitterionic glycine is approximately seven. This detailed understanding of glycine's hydration shell, derived from a combination of experimental and computational approaches, provides a fundamental basis for comprehending the role of water in the behavior of more complex biomolecules and for the rational design of pharmaceutical formulations.

References

- 1. jps.or.jp [jps.or.jp]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Unveiling Zwitterionization of Glycine in the Microhydration Limit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Structural Technique for Examining Ion-Neutral Association in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. people.sabanciuniv.edu [people.sabanciuniv.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Glycine-Water Interaction Potential Energy Surface

The interaction between glycine (B1666218), the simplest amino acid, and water is of fundamental importance in structural biology, pharmacology, and drug development. Understanding the potential energy surface (PES) of this system is crucial for accurately modeling protein folding, ligand binding, and the solvation of biomolecules. In aqueous solutions, glycine primarily exists as a zwitterion (NH₃⁺CH₂COO⁻), while in the gas phase, its neutral form (NH₂CH₂COOH) is more stable.[1][2][3] The transition between these two forms is mediated by water molecules, making the glycine-water PES a critical subject of study for comprehending the intrinsic properties of amino acids in a biological environment.

This technical guide provides a comprehensive overview of the glycine-water interaction potential energy surface, detailing the computational and experimental methodologies used for its characterization and presenting key quantitative data derived from seminal research.

Theoretical and Computational Approaches

The glycine-water PES has been extensively explored using a variety of computational chemistry methods, from high-level ab initio calculations on small clusters to classical molecular dynamics (MD) simulations of bulk solvation.

Key Computational Methods

-

Ab Initio and Density Functional Theory (DFT) : These quantum mechanical methods are essential for accurately calculating the geometries and interaction energies of small glycine-water clusters.[4][5] Methods like Møller-Plesset perturbation theory (MP2) and DFT with various functionals (e.g., B3LYP) are commonly used to locate minima on the PES and characterize the nature of the hydrogen bonds.[4][6] Calculations have shown that the zwitterionic form of glycine in water is more stable than the amino acid form by approximately 2.6-3.4 kcal/mol.[4]

-

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamics of glycine in bulk water, providing insights into its solvation structure, hydration numbers, and conformational preferences.[7][8] The accuracy of these simulations is highly dependent on the chosen force field.[9][10]

-

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) : These methods offer a compromise between accuracy and computational cost. The glycine molecule and its immediate hydration shell are treated with a quantum mechanical method, while the rest of the solvent is modeled using a classical force field.[11][12]

Force Fields and Water Models

Classical MD simulations rely on force fields to describe the interactions between atoms. Several standard force fields have been employed and tested for their ability to reproduce the experimental properties of aqueous glycine solutions.

| Force Field | Water Model | Key Findings & Applications | Citations |

| AMBER | SPC/E, TIP3P | Good agreement with experimental data for solution density, radial distribution functions, and hydration numbers. Often used for studying crystal growth. | [9][10][13][14] |

| CHARMM | SWM-NDP4, TIP3P | Used to investigate conformational dynamics. CHARMM36m captures the preference of glycine for the polyproline II (pPII) state in water. | [10][14][15] |

| OPLS | TIP3P | Utilized in large-scale simulations to study glycine aggregation and clustering in aqueous solutions. | [7][10][14][16] |

| GROMOS | SPC | Employed to explore the hydration and internal structure of glycine, yielding hydration numbers around the amino and carboxylic groups. | [10][13][14] |

Computational Workflow

The following diagram illustrates a typical workflow for the computational investigation of the glycine-water potential energy surface.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unveiling Zwitterionization of Glycine in the Microhydration Limit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Force field for molecular dynamics studies of glycine/water mixtures in crystal/solution environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular dynamics simulations of aqueous glycine solutions - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01271C [pubs.rsc.org]

- 15. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Dynamics Investigation of Clustering in Aqueous Glycine Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Glycine in an Aqueous Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the spectroscopic analysis of glycine (B1666218) in an aqueous environment. Glycine, the simplest amino acid, plays a fundamental role in numerous biological processes, and understanding its behavior in solution is crucial for various fields, including biochemistry, pharmacology, and materials science. This document details the application of key spectroscopic techniques—Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the qualitative and quantitative analysis of aqueous glycine. It includes structured data tables for easy comparison of spectroscopic parameters, detailed experimental protocols, and visualizations of key concepts and workflows.

Spectroscopic Properties of Aqueous Glycine

In an aqueous solution, glycine primarily exists as a zwitterion (+H3NCH2COO-), although its ionic form is pH-dependent.[1][2] Spectroscopic techniques are invaluable for probing the structure, conformation, and dynamics of glycine in its hydrated state.

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides detailed information about the molecular vibrations of glycine. These vibrations are sensitive to the molecule's structure, conformation, and its interactions with the surrounding water molecules.[3][4] The vibrational modes of the carboxylate (COO-), and amino (NH3+) groups are particularly informative.[1][5]

Table 1: Key Vibrational Frequencies (cm-1) of Zwitterionic Glycine in Aqueous Solution

| Vibrational Mode | Raman (cm-1) | IR (cm-1) | Reference(s) |

| COO- symmetric stretch | ~1413 | ~1408 | [5][6] |

| COO- asymmetric stretch | - | ~1602 | [7] |

| CH2 wagging | ~1325 | - | [6] |

| C-C stretch | ~894 | - | [8] |

| NH3+ torsion | ~500 | ~502 | [5] |

| CH2 rock | ~918 | - | [8] |

| C-N stretch | ~1035 | - | [8] |

Note: Peak positions can vary slightly depending on concentration, pH, and temperature.

The pH of the aqueous solution significantly influences the vibrational spectra of glycine due to the protonation and deprotonation of the amino and carboxyl groups.[2][9] At low pH, the cationic form (+H3NCH2COOH) dominates, while at high pH, the anionic form (H2NCH2COO-) is prevalent.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy